2,5-Di(1-naphthyl)-1,3,4-oxadiazole

説明

Significance of the 1,3,4-Oxadiazole (B1194373) Core in Advanced Materials Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the design of advanced materials due to its unique combination of properties. The oxadiazole core is known for its high thermal and chemical stability, which is a critical attribute for materials used in electronic devices that generate heat during operation. nih.gov Furthermore, the 1,3,4-oxadiazole moiety possesses a significant electron-accepting nature, making it a valuable building block for electron-transporting materials. nih.govnih.gov This characteristic is crucial for the efficient functioning of organic light-emitting diodes (OLEDs), where balanced charge transport is essential for high performance. rsc.org The inherent rigidity of the oxadiazole ring also contributes to the formation of well-defined molecular architectures, influencing the solid-state packing and, consequently, the material's electronic properties. The versatility of the 1,3,4-oxadiazole core allows for the synthesis of a wide array of derivatives with tunable optical and electronic properties, making it a subject of extensive research in materials science. nih.govrsc.org

| Property | Significance in Advanced Materials |

| High Thermal Stability | Essential for longevity and reliability of electronic devices. nih.gov |

| Chemical Stability | Resists degradation, ensuring material integrity over time. nih.gov |

| Electron-Accepting Nature | Facilitates electron transport in organic electronics. nih.govnih.gov |

| Rigid Planar Structure | Influences molecular packing and electronic properties. |

| Tunable Photophysical Properties | Allows for the design of materials with specific light-emitting characteristics. iaea.orgnih.gov |

Structural Framework of 2,5-Di(1-naphthyl)-1,3,4-Oxadiazole and Related Derivatives

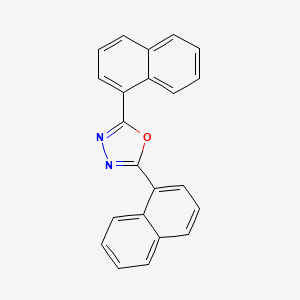

The molecular architecture of this compound is characterized by a central 1,3,4-oxadiazole ring symmetrically substituted at the 2 and 5 positions with 1-naphthyl groups. The naphthyl moieties are large, aromatic hydrocarbon rings, which significantly influence the compound's properties. The attachment of these bulky side groups can induce steric hindrance, affecting the planarity of the molecule and its packing in the solid state. This, in turn, has a direct impact on its photophysical and electronic characteristics.

Related derivatives often involve the substitution of the naphthyl groups with other aromatic or heterocyclic rings. For instance, 2,5-diphenyl-1,3,4-oxadiazole (B188118) is a well-studied analogue where the naphthyl groups are replaced by simpler phenyl rings. nih.gov Variations can also be introduced by adding different functional groups to the naphthyl or phenyl rings, allowing for fine-tuning of the molecule's properties. The synthesis of these compounds typically involves the cyclization of diacylhydrazines. nih.govrsc.org

| Compound Name | Substituents at 2,5-positions | Key Structural Feature |

| This compound | Two 1-naphthyl groups | Bulky aromatic side groups |

| 2,5-Diphenyl-1,3,4-oxadiazole | Two phenyl groups | Simpler aromatic analogue |

| 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole N-oxide | Two 4-methoxyphenyl (B3050149) groups | Presence of electron-donating methoxy (B1213986) groups and an N-oxide |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis and the characterization of its photophysical and electrochemical properties. A significant area of investigation has been its potential application as a material in organic light-emitting diodes (OLEDs). Researchers have explored its use as an electron-transporting material or as a blue-light emitting component. Studies have delved into its fluorescence and phosphorescence characteristics, examining how the naphthyl substituents influence the emission color and efficiency. The synthesis of this compound and its derivatives is often a key part of research, with various methods being developed to improve yields and purity. nih.govrsc.org The investigation of its thermal stability is another critical research avenue, as it directly relates to the operational lifetime of any potential electronic device incorporating this material. nih.gov

| Research Focus | Key Findings | Year of Publication (Example) |

| Synthesis and Characterization | Development of efficient synthetic routes, often from diacylhydrazines. nih.govrsc.org | 2022 nih.gov |

| Photophysical Properties | Studies on fluorescence and phosphorescence for potential use in OLEDs. nih.govresearchgate.net | 2014 nih.gov |

| Electrochemical Properties | Investigation of electron-transport capabilities. nih.govrsc.org | 2020 nih.gov |

| Thermal Stability | Assessment of the material's stability at elevated temperatures. nih.gov | 2022 nih.gov |

特性

IUPAC Name |

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNFOTHAFHGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238182 | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-62-4 | |

| Record name | 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 905-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EKF6CL2VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Di 1 Naphthyl 1,3,4 Oxadiazole and Analogues

Classical Approaches in 1,3,4-Oxadiazole (B1194373) Synthesis

Traditional methods for constructing the 1,3,4-oxadiazole ring have been well-established for decades. These approaches typically involve cyclization reactions facilitated by dehydrating agents or through multi-step sequences starting from simple carboxylic acid derivatives.

Condensation Reactions Involving Carboxylic Acids and Hydrazides

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the reaction between a carboxylic acid and an acid hydrazide. researchgate.netnih.gov This method can be performed in a one-pot fashion where a carboxylic acid is activated, often with a coupling agent like carbonyldiimidazole (CDI), and then reacted with an acylhydrazide. researchgate.net The resulting N,N'-diacylhydrazine intermediate is subsequently dehydrated in the same vessel to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net

For the synthesis of an unsymmetrical 1,3,4-oxadiazole, 1-naphthoic acid could be reacted with a different aromatic or aliphatic hydrazide. The reaction of substituted aromatic acids to form their corresponding esters, followed by reaction with hydrazine (B178648) hydrate (B1144303), yields the necessary hydrazide derivative. nih.gov This hydrazide can then be reacted with another carboxylic acid, such as β-benzoyl propionic acid, in the presence of a cyclodehydrating agent like phosphorus oxychloride to furnish the final oxadiazole product. nih.gov

A variety of reagents and conditions have been explored for this transformation, highlighting its versatility.

| Starting Materials | Reagents | Product | Yield | Reference |

| Acids and Acyl Hydrazides | 1. CDI; 2. Ph3P, CBr4 | 2,5-Disubstituted 1,3,4-Oxadiazoles | Good | researchgate.net |

| Substituted Aromatic Acids | 1. Fischer Esterification; 2. Hydrazine Hydrate; 3. β-benzoyl propionic acid, POCl3 | 1,3,4-Oxadiazole Derivatives | Not Specified | nih.gov |

| Aromatic Acids & Hydrazine Dihydrochloride | Orthophosphoric acid, P2O5, POCl3 | 2,5-Disubstituted 1,3,4-Oxadiazoles | Good | researchgate.net |

Cyclization of N,N'-Diacylhydrazines

The most common and direct route to symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles, such as 2,5-Di(1-naphthyl)-1,3,4-oxadiazole, is the cyclodehydration of N,N'-diacylhydrazines. nih.govbiointerfaceresearch.com This approach involves two main stages: the formation of the diacylhydrazine intermediate and its subsequent cyclization. biointerfaceresearch.com To synthesize this compound, 1-naphthoic acid hydrazide would be acylated with 1-naphthoyl chloride to form N,N'-di(1-naphthoyl)hydrazine.

The crucial step is the dehydrative cyclization of the diacylhydrazine, which is accomplished using a wide array of dehydrating agents. nih.gov These reagents promote the intramolecular loss of a water molecule to form the stable five-membered oxadiazole ring. Commonly employed cyclizing agents include phosphorus oxychloride, phosphorus pentoxide, polyphosphoric acid, thionyl chloride, and sulfuric acid. researchgate.netnih.govresearchgate.netbiointerfaceresearch.com The choice of reagent can depend on the nature of the substituents on the aryl rings. For instance, a mixture of orthophosphoric acid and phosphorus pentoxide, sometimes with the addition of phosphorus oxychloride, has been used to prepare various 2,5-disubstituted 1,3,4-oxadiazoles in good yields from aromatic acids and hydrazine dihydrochloride. researchgate.net More recently, sulfuryl fluoride (B91410) (SO2F2) has been introduced as a simple and effective reagent for this cyclization. researchgate.net

| Diacylhydrazine Type | Dehydrating Agent | Product | Reference |

| N,N'-Diacylhydrazines | Phosphorus Oxychloride (POCl3) | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.govnih.gov |

| N,N'-Diacylhydrazines | Polyphosphoric Acid (PPA) | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.govbiointerfaceresearch.com |

| N,N'-Diacylhydrazines | Thionyl Chloride (SOCl2) | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.govbiointerfaceresearch.com |

| N,N'-Diacylhydrazines | Sulfuryl Fluoride (SO2F2) | 2,5-Disubstituted 1,3,4-Oxadiazoles | researchgate.net |

Cyclization of Schiff Bases

Another classical pathway to 1,3,4-oxadiazoles involves the cyclization of Schiff bases, more specifically acylhydrazones. impactfactor.orgjmchemsci.com This method is particularly useful for synthesizing unsymmetrically substituted oxadiazoles (B1248032). The synthesis begins with the condensation of an acid hydrazide (e.g., 1-naphthoic hydrazide) with an aldehyde (e.g., 1-naphthaldehyde) to form an N-acylhydrazone, a type of Schiff base. nih.govimpactfactor.org

The subsequent step is an oxidative cyclization of the acylhydrazone. biointerfaceresearch.com Various oxidizing agents can be employed to effect this transformation. Reagents such as bromine in acetic acid, potassium permanganate, and lead tetraacetate have been traditionally used. nih.govbiointerfaceresearch.com For example, substituted hydrazone derivatives can be cyclized in the presence of bromine and acetic acid to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov This oxidative process converts the C=N-NH-C=O linkage of the acylhydrazone into the C=N-N=C-O core of the oxadiazole ring.

Modern Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and often milder methods for the synthesis and functionalization of 1,3,4-oxadiazoles. These strategies include metal-catalyzed reactions and photochemistry, which offer advantages in terms of efficiency, functional group tolerance, and environmental impact.

Metal-Catalyzed Cross-Coupling Reactions for Oxadiazole Functionalization

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. rsc.org Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are powerful tools for creating C-C bonds and functionalizing heterocyclic cores. nih.gov This methodology allows for the synthesis of complex quinazolinylphenyl-1,3,4-oxadiazole derivatives by coupling a bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazoline with a boronic acid pinacol (B44631) ester of a 2,5-diphenyl-1,3,4-oxadiazole (B188118). nih.gov

This strategy can be envisioned for the synthesis of naphthyl-substituted oxadiazoles. For instance, a pre-formed oxadiazole bearing a halogen (e.g., 2-bromo-5-phenyl-1,3,4-oxadiazole) could be coupled with 1-naphthylboronic acid under Suzuki conditions to install the naphthyl group. Conversely, a di-halogenated oxadiazole could undergo a double cross-coupling reaction. Another approach involves the metalation of the 1,3,4-oxadiazole ring itself using strong bases like TMP-zinc or TMP-magnesium reagents, followed by a Negishi cross-coupling with an aryl halide. acs.org This allows for the direct functionalization of the C-H bonds of the oxadiazole ring. acs.org Copper-catalyzed reactions have also been employed, for example, in the coupling of N-isocyaniminotriphenylphosphorane with carboxylic acids and aryl iodides to provide 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Suzuki Coupling | Pd(dppf)Cl2, Na2CO3, Bu4NBr | Bromo-quinazolines and Oxadiazole-boronic ester | Quinazolinylphenyl-1,3,4-oxadiazoles | nih.gov |

| Negishi Coupling | 1. TMP2Zn·2LiCl; 2. Pd(dba)2/XantPhos | 1,3,4-Oxadiazole and Aryl Iodides | 2-Aryl-1,3,4-Oxadiazoles | acs.org |

| One-Pot Synthesis | 1. NIITP; 2. Cu Catalyst | Carboxylic Acids and Aryl Iodides | 2,5-Disubstituted 1,3,4-Oxadiazoles | organic-chemistry.org |

| Ugi/aza-Wittig | Copper(I) catalyst | Tertiary amines, NIITP, Carboxylic acids | 1,3,4-Oxadiazoles | nih.gov |

Catalyst-Free Visible-Light-Promoted Cyclization Techniques

In recent years, photoredox catalysis has emerged as a powerful and green tool in organic synthesis. nih.gov An attractive development in this area is the catalyst-free, visible-light-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov One such method describes the cyclization of aldehydes with hypervalent iodine(III) reagents under visible light irradiation, without the need for any external photocatalyst. nih.govresearchgate.net This reaction proceeds under mild conditions and provides straightforward access to a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives in good yields. acs.org The use of commercially available aldehydes without pre-activation makes this strategy particularly practical and appealing. nih.govacs.org

The reaction is initiated by visible light, which promotes the cyclization to afford the target compounds. nih.gov This methodology avoids the use of metal catalysts and harsh reagents, aligning with the principles of green chemistry. researchgate.net While initial studies may have explored transition metal photocatalysts, it was discovered that the reaction can proceed efficiently without any catalyst, broadening its applicability and simplifying the procedure. acs.org

| Reactants | Conditions | Product | Yield | Reference |

| Aldehydes and Hypervalent iodine(III) reagents | Visible light, room temperature | 2,5-Disubstituted 1,3,4-oxadiazoles | Up to 89% | nih.govacs.org |

| Aldehydes and Acylhydrazides | Eosin Y, visible light, air | 2,5-Disubstituted 1,3,4-oxadiazoles | Not Specified | researchgate.net |

Non-Catalytic C-N Coupling Methods for Oxadiazole Scaffolds

The most prevalent non-catalytic method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazine precursors. nih.govbiointerfaceresearch.com This reaction involves the formation of the crucial C-O-C bond and the elimination of a water molecule to form the stable five-membered aromatic ring. The process is facilitated by a wide array of dehydrating agents, which activate the amide carbonyl groups towards nucleophilic attack by the adjacent amide oxygen. mdpi.com

This synthetic strategy is a two-stage process. The first stage involves the synthesis of the 1,2-diacylhydrazine intermediate, typically by reacting a carbohydrazide (B1668358) with an acyl chloride or by treating hydrazine hydrate with two equivalents of an acyl chloride or carboxylic acid. biointerfaceresearch.comresearchgate.net The second stage is the cyclization, which is promoted by the dehydrating agent. biointerfaceresearch.com

A variety of classical and modern reagents have been employed for this transformation, each with its own set of reaction conditions and substrate compatibility. Classical reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and sulfuric acid (H₂SO₄). biointerfaceresearch.commdpi.com While effective, these reagents can be harsh, corrosive, and may require high temperatures. nih.gov

More contemporary methods have introduced milder and more efficient dehydrating agents. For instance, triflic anhydride (B1165640) in combination with triphenylphosphine (B44618) oxide has been used for the cyclodehydration of diacylhydrazines, yielding products in a range of 26% to 96%. nih.gov Other modern reagents include the commercially available aminodifluorosulfinium salt, XtalFluor-E ([Et₂NSF₂]BF₄), which serves as a practical cyclodehydration agent. rsc.org The use of silica-supported dichlorophosphate (B8581778) under microwave irradiation in a solvent-free medium represents an environmentally conscious approach, offering accelerated reaction rates and high yields. nih.gov

| Dehydrating Agent | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Heating, often used as solvent | Common, effective, but corrosive and toxic. | nih.govmdpi.comnih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | Strong dehydrating agent, can also convert carboxylic acids to acyl chlorides in situ. | biointerfaceresearch.commdpi.com |

| Polyphosphoric Acid (PPA) | High temperatures (e.g., 100-160 °C) | Acts as both solvent and catalyst; requires vigorous work-up. | mdpi.com |

| Triflic Anhydride ((CF₃SO₂)₂O) | With triphenylphosphine oxide | Highly reactive, effective under milder conditions than classical reagents. | nih.govmdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Acetic acid as additive | Stable, easy-to-handle solid, provides good yields. | rsc.orgresearchgate.net |

| Silica-supported Dichlorophosphate | Microwave irradiation, solvent-free | Environmentally benign, rapid reaction, simple work-up. | nih.gov |

| Acetic Anhydride | Reflux | Used for cyclization of Schiff base precursors. | researchgate.net |

Targeted Synthesis of Naphthyl-Substituted 1,3,4-Oxadiazoles

The synthesis of the specific molecule This compound is achieved through the general cyclodehydration route discussed previously. The key precursor for this symmetrically substituted oxadiazole is 1,2-di(1-naphthoyl)hydrazine. This intermediate is prepared by the reaction of hydrazine with two equivalents of 1-naphthoyl chloride or by reacting 1-naphthoic acid hydrazide (1-naphthohydrazide) with 1-naphthoyl chloride. The subsequent intramolecular cyclization of 1,2-di(1-naphthoyl)hydrazine using a dehydrating agent like phosphorus oxychloride yields the target compound.

Various synthetic strategies have been developed to produce asymmetrically substituted and more complex naphthyl-1,3,4-oxadiazoles. One common approach begins with a naphthyl-containing carboxylic acid or its derivative. For example, 2-(naphthalen-1-yloxy)acetohydrazide can be prepared from 1-naphthol (B170400) and ethyl chloroacetate, followed by hydrazinolysis. derpharmachemica.com This naphthyl-containing hydrazide can then be cyclized. Reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields the corresponding 5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized. derpharmachemica.comnih.gov

Another versatile method involves the condensation of a naphthyl-containing hydrazide with various aldehydes to form N-acylhydrazone intermediates (Schiff bases). These intermediates can then undergo oxidative cyclization. For instance, a series of novel N-acetylated-1,3,4-oxadiazole derivatives were synthesized by reacting a carbohydrazide with various aldehydes, followed by cyclization and acetylation using refluxing acetic anhydride. researchgate.net Similarly, naphthofuran-2-hydrazide has been reacted with 4-aminobenzoic acid in the presence of POCl₃ to yield a naphthofuran-oxadiazole-aniline hybrid. nih.gov

The following table summarizes selected examples of targeted syntheses for naphthyl-substituted 1,3,4-oxadiazoles.

| Compound Structure | Precursors | Key Reagents/Method | Reference |

|---|---|---|---|

| This compound | 1,2-Di(1-naphthoyl)hydrazine | Cyclodehydration (e.g., POCl₃) | nih.govbiointerfaceresearch.com |

| 5-((Naphthalen-1-yloxy)methyl)-1,3,4-oxadiazole-2-thiol | 2-(Naphthalen-1-yloxy)acetohydrazide, Carbon Disulfide | Cyclization in alcoholic KOH | derpharmachemica.comnih.gov |

| N-acetyl-5-(biphenyl)-3-(naphthalen-1-yl)-1,3,4-oxadiazole derivative | Carbohydrazide, Naphthalene-1-carbaldehyde, Acetic Anhydride | Schiff base formation followed by cyclization/acetylation | researchgate.net |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | Naphthofuran-2-hydrazide, 4-Aminobenzoic acid | Cyclization with POCl₃ | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,5 Di 1 Naphthyl 1,3,4 Oxadiazole

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopic Analysis of Oxadiazole and Naphthyl Signatures

Infrared (IR) spectroscopy of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole reveals characteristic absorption bands that confirm the presence of its key functional moieties: the 1,3,4-oxadiazole (B1194373) ring and the naphthyl groups. The PubChem database provides an FTIR spectrum of this compound (KBr pellet), which serves as a foundational reference. nih.gov

General spectral features for 1,3,4-oxadiazole derivatives typically include a strong absorption band in the region of 1610-1650 cm⁻¹ corresponding to the C=N stretching vibration. researchgate.net The C-O-C stretching vibrations of the oxadiazole ring are usually observed in the range of 1020-1250 cm⁻¹. nih.gov

The presence of the naphthyl substituents is confirmed by characteristic aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Specific out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the naphthalene (B1677914) rings.

Table 1: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| C=N (Oxadiazole) | Stretching | 1610 - 1650 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O-C (Oxadiazole) | Stretching | 1020 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the most characteristic signals are those of the carbon atoms in the oxadiazole ring. In various 2,5-disubstituted-1,3,4-oxadiazoles, the C2 and C5 carbons of the oxadiazole ring typically resonate in the range of δ 160-170 ppm. researchgate.netnih.gov The carbon atoms of the naphthyl rings would produce a series of signals in the aromatic region, generally between δ 110 and 140 ppm. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, which would provide the precise chemical shifts for each carbon atom. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C2/C5 (Oxadiazole) | 160 - 170 |

| Aromatic C (Naphthyl) | 110 - 140 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of a compound, which aids in its structural confirmation. The molecular formula of this compound is C₂₂H₁₄N₂O, corresponding to a molecular weight of 322.36 g/mol . nih.govsigmaaldrich.com

While a detailed mass spectrum with fragmentation analysis for this specific compound is not explicitly provided in the searched literature, studies on similar 2,5-diaryl-1,3,4-oxadiazoles offer insights into its likely fragmentation behavior. A common fragmentation pathway for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring. For instance, a study on naphthalene trimers linked by 1,3,4-oxadiazole spacers reported the mass spectrum of a related compound, showing the molecular ion peak and significant fragments corresponding to the naphthyl and oxadiazole moieties.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Crystal System and Space Group Determination

A pertinent analogue, 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), has been reported to crystallize in the monoclinic system. nih.gov This crystal system is characterized by three unequal axes with one oblique angle. Another related compound, a naphthalene trimer linked by 1,3,4-oxadiazole spacers, also exhibits a monoclinic crystal structure. Given the structural similarities, it is highly probable that this compound also adopts a monoclinic crystal system. The specific space group for the aforementioned bis(naphthalen-2-yl) analogue was not specified in the available literature.

The determination of the crystal system and space group is crucial as it dictates the packing of molecules in the solid state, which in turn influences properties such as charge transport in organic electronic devices.

Table 1: Crystallographic Data for an Analogous Naphthyl-Substituted Oxadiazole Compound

| Parameter | 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole) |

| Crystal System | Monoclinic |

| a (Å) | 7.8982 (16) |

| b (Å) | 5.7107 (11) |

| c (Å) | 21.503 (5) |

| β (°) | 109.82 (3) |

| Volume (ų) | 912.4 (3) |

| Z | 2 |

Data sourced from a study on a closely related compound. nih.gov

Analysis of Aromatic Ring Coplanarity and Conjugation Effects

The degree of coplanarity between the central 1,3,4-oxadiazole ring and the peripheral naphthyl substituents is a critical factor governing the extent of π-conjugation within the molecule. This conjugation is directly responsible for the electronic and photophysical properties of the compound.

In diaryl-1,3,4-oxadiazoles, steric hindrance between the aromatic rings can lead to a twisted conformation, where the rings are not in the same plane. This deviation from planarity can interrupt the π-conjugation, affecting the molecule's absorption and emission spectra.

For 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), the dihedral angle between the naphthalene and oxadiazole rings is reported to be a very slight 1.36(6)°. nih.gov In another study involving a naphthalene trimer with oxadiazole linkers, the dihedral angle was found to be 9.04°. These small dihedral angles suggest that a high degree of conjugation is maintained in these systems.

The substitution at the 1-position of the naphthyl ring in this compound is expected to introduce more significant steric hindrance compared to substitution at the 2-position. This is due to the proximity of the peri-hydrogen at the 8-position of the naphthalene ring. This increased steric strain would likely result in a larger dihedral angle between the naphthyl and oxadiazole rings compared to the 2-substituted analogues.

Despite this expected twist, the core structure of the 1,3,4-oxadiazole ring itself is planar. This planarity, coupled with the extensive aromatic systems of the naphthyl groups, facilitates effective, albeit potentially interrupted, π-conjugation across the molecule. This extended conjugation is a key feature of such compounds, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where efficient charge transport and luminescence are required. cookechem.com

Table 2: Dihedral Angles in Related Naphthyl-Oxadiazole Structures

| Compound | Dihedral Angle between Naphthyl and Oxadiazole Rings (°) |

| 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole) | 1.36 (6) |

| Naphthalene trimer linked by 1,3,4-oxadiazole spacers | 9.04 |

This data illustrates the near-coplanar arrangement in analogous structures. nih.gov

Photophysical and Electronic Properties of 2,5 Di 1 Naphthyl 1,3,4 Oxadiazole

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of an organic molecule provides critical insights into its electronic transitions. For compounds like 2,5-Di(1-naphthyl)-1,3,4-oxadiazole, the absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are intrinsically linked to the molecule's structure, particularly the extent of its conjugated π-electron system.

The absorption maximum (λmax) represents the wavelength at which a substance shows maximum absorbance. The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a characteristic constant for a particular substance at a specific wavelength.

To illustrate, the table below presents data for a series of related 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, highlighting the range of absorption maxima observed in different solvents.

| Compound | Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | Chloroform (B151607) | 310 | 35,000 |

| 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Chloroform | 355 | 28,000 |

| 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | Chloroform | 295 | 40,000 |

Note: The data in this table is illustrative and based on various 2,5-disubstituted-1,3,4-oxadiazole derivatives to demonstrate typical values. The exact values for this compound may differ.

The nature of the substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring plays a crucial role in modulating the electronic and, consequently, the absorption properties of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Research on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown that the optical response can be tuned by altering the substituents. nih.gov For example, the introduction of an electron-donating methoxy (B1213986) group (-OCH₃) can lead to a red shift in the absorption spectrum compared to an unsubstituted phenyl group. Conversely, an electron-withdrawing nitro group (-NO₂) can also induce a red shift, particularly when paired with a donor group, due to the creation of a "push-pull" system that facilitates intramolecular charge transfer (ICT). nih.gov This ICT character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The naphthyl group in this compound is a large aromatic system that can be considered electron-rich and capable of influencing the electronic properties of the oxadiazole core.

Increasing the length of the conjugated π-system in a molecule generally leads to a bathochromic shift in the absorption spectrum. This is because the energy difference between the HOMO and LUMO decreases with increasing conjugation, requiring less energy (and thus longer wavelength light) to induce an electronic transition.

Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have confirmed this principle. nih.gov By systematically increasing the conjugation length of the substituents, a red shift in the absorption spectra is observed. nih.gov The presence of the two naphthyl groups in this compound provides a significantly extended π-conjugated system compared to simpler phenyl substituents. This extensive conjugation is expected to result in a pronounced bathochromic shift, moving the absorption maximum to longer wavelengths.

Fluorescence and Luminescence Phenomena

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. For 2,5-disubstituted-1,3,4-oxadiazoles, their fluorescent properties are of particular interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Upon excitation at their absorption maxima, 2,5-disubstituted-1,3,4-oxadiazoles typically exhibit fluorescence emission in the blue to green region of the visible spectrum. The emission wavelength is generally longer than the absorption wavelength, a phenomenon known as the Stokes shift.

For a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives, fluorescence emission spectra were observed to be influenced by both the substituents and the polarity of the solvent. nih.gov For instance, one derivative exhibited emission maxima ranging from 397 nm in chloroform to 403 nm in DMSO, indicating a slight bathochromic shift with increasing solvent polarity. nih.gov This solvatochromic effect suggests a more polar excited state compared to the ground state. Given the extended aromatic system of the naphthyl groups, this compound is expected to be a strong fluorophore, likely emitting in the blue region of the spectrum.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as OLEDs and fluorescent labels.

While a specific quantum yield for this compound is not documented in the searched literature, data for a very closely related isomer, 2,5-di-2-naphthyl-1,3,4-oxadiazole, is available. In a study on naphthalene (B1677914) trimers linked by 1,3,4-oxadiazole spacers, the fluorescence quantum yield of 2,5-di-2-naphthyl-1,3,4-oxadiazole in a cyclohexane (B81311) solution was reported to be 0.85. This high value indicates that the dinaphthyl-substituted oxadiazole system is a highly efficient emitter. It is reasonable to infer that this compound would also exhibit a high fluorescence quantum yield due to its structural similarity and extensive conjugation.

To provide context, the table below shows the fluorescence quantum yields of some related oxadiazole derivatives.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| 2,5-Diphenyl-1,3,4-oxadiazole (B188118) | Cyclohexane | 0.80 |

| 2,5-Di-2-naphthyl-1,3,4-oxadiazole | Cyclohexane | 0.85 |

| A series of imidazo[5,1-a]isoquinolines | Dichloromethane | 0.09 - 0.37 labproinc.com |

Note: The data in this table is for comparative purposes and includes a closely related isomer and other heterocyclic compounds. The exact quantum yield for this compound may vary.

Solvatochromism Effects on Emission Maxima

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly evident in the fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole derivatives. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission maxima.

For related 2,5-disubstituted 1,3,4-oxadiazole compounds, a slight bathochromic (red) shift in the emission maxima is observed as the solvent polarity increases. researchgate.net For instance, one study on a specific 2,5-disubstituted 1,3,4-oxadiazole derivative (4a) documented the following changes in its fluorescence emission maxima across various solvents:

| Solvent | Emission Maxima (nm) |

| Chloroform | 397 |

| Ethanol | 397 |

| Acetonitrile | 401 |

| Dimethyl Sulfoxide (DMSO) | 403 |

Data adapted from a study on a related 2,5-disubstituted 1,3,4-oxadiazole derivative. researchgate.net

This slight red shift of about 6 nm with increasing solvent polarity indicates that the excited state is more polar than the ground state, a common feature in molecules with potential for charge redistribution upon excitation. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms and Fluorescence Enhancement

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In certain 1,3,4-oxadiazole derivatives, particularly those substituted with strong electron-donating groups like diphenylamine, significant ICT characteristics have been observed. nih.gov This process can lead to a large separation of charge in the excited state, resulting in a substantial red shift in emission spectra in polar solvents and influencing the fluorescence quantum yield. nih.gov

The ICT process typically involves the relaxation from an initial locally excited (LE) state to a more stable ICT state. nih.gov In polar solvents, this ICT state can be further stabilized through solvation, which can sometimes lead to the formation of a solvent-stabilized ICT (SSICT) state. nih.gov The extent of charge transfer is evidenced by a large change in the molecular dipole moment between the ground and excited states. nih.gov Theoretical calculations on diphenylamine-substituted oxadiazoles (B1248032) show a clear transfer of electron density from the donor group to the oxadiazole core upon excitation. nih.gov

For this compound, the naphthyl group is not a strong electron donor. Therefore, while some degree of charge redistribution is expected, a highly pronounced ICT character, like that seen with powerful donor substituents, is less likely. The observed solvatochromism is modest, suggesting the emission originates from a locally excited state with some charge transfer character rather than a fully developed ICT state. researchgate.net

Spectral Matching for Efficient Energy Transfer Processes

The efficiency of energy transfer processes, such as Förster Resonance Energy Transfer (FRET), is critically dependent on the spectral overlap between the emission spectrum of the energy donor and the absorption spectrum of the energy acceptor. In the context of organic light-emitting diodes (OLEDs), 1,3,4-oxadiazole derivatives are often used as host materials or electron transport materials. researchgate.net

For efficient energy transfer from a host material like this compound to a guest dopant molecule (which emits the desired color), the fluorescence spectrum of the oxadiazole must overlap significantly with the absorption spectrum of the dopant. This ensures that the energy harvested by the host is effectively transferred to the emitter, leading to high device efficiency. The tunability of the emission spectrum of oxadiazole derivatives by modifying substituents is a key advantage in achieving the necessary spectral matching for various applications. nih.govresearchgate.net

Electrochemical Behavior and Charge Transport Properties

The electrochemical properties of this compound determine its ability to accept, transport, and inject electrons, which is fundamental to its role in electronic devices.

Electron Affinity (EA) and Ionization Potential (IP) Determination

Electron Affinity (EA) and Ionization Potential (IP) are crucial parameters that correspond to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), respectively. These values determine the energy barriers for charge injection from electrodes and charge transport between layers in a device. The 1,3,4-oxadiazole ring is inherently electron-deficient, which generally leads to high electron affinity and high ionization potential.

For novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene, the electron affinity has been reported to be around 3.7 eV, with an ionization potential around 6.7–6.8 eV. researchgate.net These values indicate that such compounds are well-suited for electron transport roles.

Representative Electrochemical Properties of Related 1,3,4-Oxadiazole Derivatives

| Property | Typical Value (eV) | Significance |

| Ionization Potential (IP) | ~6.7 - 6.8 | Energy required to remove an electron (relates to HOMO level) |

| Electron Affinity (EA) | ~3.7 | Energy released when an electron is added (relates to LUMO level) |

Data derived from studies on related oxadiazole derivatives. researchgate.net

Cyclic Voltammetry for Redox Characteristics Analysis

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of compounds. It provides information on the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels. The electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the anodic oxidation of N'-aroyl-hydrazones, with the reaction mechanism often elucidated through voltammetric studies. researchgate.net

The CV of 1,3,4-oxadiazole derivatives typically shows a reversible or quasi-reversible reduction wave associated with the electron-deficient oxadiazole ring. The potential at which this reduction occurs is a measure of the compound's ability to accept an electron (its LUMO level). The electron-withdrawing nature of the oxadiazole core facilitates this reduction process. researchgate.net

Electron Mobility Measurement and Contributing Factors in this compound Systems

The electron mobility of a material quantifies how quickly an electron can move through it when an electric field is applied. Due to their high electron affinity and stable electrochemical properties, 1,3,4-oxadiazole derivatives are widely recognized as excellent electron transport materials in OLEDs. researchgate.net

The electron mobility in organic materials like this compound is influenced by several factors:

Molecular Structure: The inherent electron-deficient nature of the 1,3,4-oxadiazole core is the primary reason for its electron-transporting capability.

Solid-State Packing: The arrangement of molecules in the thin film state significantly affects charge transport. Ordered packing and strong intermolecular electronic coupling facilitate efficient electron hopping between adjacent molecules.

Film Morphology: The crystallinity and purity of the material layer are crucial. Amorphous films often have lower mobility due to the presence of traps and disordered pathways.

Role of Molecular Planarity in Charge Transport Efficiency

The efficiency of charge transport in organic semiconducting materials is intrinsically linked to the degree of intermolecular electronic coupling, which is heavily influenced by molecular packing and conformation in the solid state. For π-conjugated systems like this compound, a planar molecular structure is generally advantageous for efficient charge transport. researchgate.net Planarity facilitates closer π-π stacking interactions between adjacent molecules, which in turn enhances the overlap of molecular orbitals and creates effective pathways for charge carriers to move through the material. rsc.org

In the case of this compound, the central 1,3,4-oxadiazole ring is linked to two bulky 1-naphthyl groups. The rotational freedom around the single bonds connecting the naphthyl substituents to the oxadiazole core introduces the possibility of a non-planar conformation. Steric hindrance between the hydrogen atoms on the naphthyl rings and the atoms of the oxadiazole ring can lead to a significant dihedral (torsional) angle between the planes of the naphthyl groups and the central heterocyclic ring.

The electron mobility of 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND), a close isomer, has been reported to be approximately 2 x 10⁻⁵ cm²/Vs at high electric fields, and this has been attributed to its relatively planar molecular shape and close intermolecular stacking. For this compound, the steric hindrance is expected to be more pronounced than in its 2-naphthyl counterpart, potentially leading to a more twisted conformation and consequently affecting its charge transport properties.

Optimization of Electron Injection and Transport Pathways Through Molecular Design

To overcome the potential limitations imposed by molecular conformation and to further enhance the electron injection and transport properties of this compound, various molecular design strategies can be employed. These strategies primarily focus on tuning the frontier molecular orbital (FMO) energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO), and improving the intermolecular electronic coupling.

One of the most effective strategies is the introduction of strong electron-withdrawing groups into the molecular structure. This modification can effectively lower the LUMO energy level of the material, which in turn reduces the energy barrier for electron injection from the cathode in an OLED device. semanticscholar.orgresearchgate.net Furthermore, such modifications can enhance the electron affinity of the molecule, making it a more efficient electron transporter.

Computational studies, particularly those using Density Functional Theory (DFT), have proven to be invaluable in predicting the effects of such molecular modifications. For instance, a DFT analysis of 2,5-diphenyl-1,3,4-oxadiazole (PPD), a parent compound to the naphthyl-substituted derivative, and its fluorinated analogues demonstrates the impact of introducing electron-withdrawing fluorine atoms. researchgate.net

Calculated Electronic Properties of PPD and its Fluorinated Derivatives

| Compound | Electron Affinity (eV) | Ionization Potential (eV) | Reorganization Energy (Electron) (eV) |

|---|---|---|---|

| PPD (2,5-diphenyl-1,3,4-oxadiazole) | -1.23 | 7.01 | 0.283 |

| FPD (2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole) | -0.98 | 7.22 | 0.275 |

| dFPD (2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole) | -0.74 | 7.44 | 0.268 |

| pFPD (2,5-bis(perfluorophenyl)-1,3,4-oxadiazole) | -0.05 | 8.05 | 0.251 |

Data derived from DFT calculations on PPD and its fluorinated derivatives, illustrating the effect of fluorination on key electronic parameters relevant to charge transport. researchgate.net

As seen in the table, increasing the degree of fluorination leads to a significant increase in electron affinity (less negative value) and a decrease in the reorganization energy for electron transport. A lower reorganization energy implies a faster charge transfer rate between molecules. These findings suggest that a similar strategy of fluorinating the naphthyl rings in this compound could be a viable pathway to enhance its electron-transporting capabilities.

Another advanced molecular design approach involves creating molecules with an A-D-A' (Acceptor-Donor-Acceptor) architecture. In such molecules, an electron-donating core is flanked by electron-accepting units. While seemingly counterintuitive for an electron-transporting material, this design can lead to a more pronounced charge distribution within the molecule, which can facilitate electron transport. researchgate.net For instance, carbazole (B46965) derivatives incorporating electron-accepting 1,3,4-oxadiazole and cyano moieties have demonstrated significantly higher electron currents compared to simpler structures. researchgate.net Applying this concept, one could envision derivatives of this compound where the naphthyl groups are further functionalized to create such A-D-A' type systems.

Furthermore, modifications aimed at planarizing the molecule can also be beneficial. This could involve synthesizing derivatives with bridging units that lock the naphthyl groups into a more coplanar arrangement with the central oxadiazole ring. Such a strategy would directly address the issue of steric hindrance and promote better π-orbital overlap, leading to improved charge mobility.

Applications in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

2,5-Di(1-naphthyl)-1,3,4-oxadiazole, also known as BND when referring to its 2-naphthyl isomer, is a versatile component in the architecture of OLEDs. The 1,3,4-oxadiazole (B1194373) moiety is inherently electron-accepting, which facilitates the transport of electrons, a crucial function in the operation of these devices. researchgate.netrsc.org

Function as Electron Transport Material (ETM) in OLED Architectures

The primary role of this compound in OLEDs is as an Electron Transport Material (ETM). In a typical multilayer OLED structure, electrons are injected from the cathode and must travel through the ETM to reach the emissive layer, where they recombine with holes to generate light. mdpi.com The effectiveness of an ETM is largely determined by its electron mobility and its energy level alignment with adjacent layers.

The class of 2,5-diaryl-1,3,4-oxadiazoles is well-regarded for its electron-transporting capabilities. rsc.org The electron-deficient nature of the oxadiazole ring provides good electron affinity. Research on the closely related isomer, 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND), has shown electron mobilities around 2 × 10⁻⁵ cm²/Vs at high electric fields. acs.org This relatively high mobility is attributed to the planar molecular shape of these compounds, which allows for effective stacking and intermolecular interactions, creating pathways for electron transport. acs.org The bulky naphthyl groups, while potentially causing some steric hindrance, also serve to control the intermolecular packing, which can be crucial for maintaining an amorphous state and preventing crystallization in the thin films of the device.

Strategies for Enhancing OLED Device Efficiency and Performance

One key strategy involving oxadiazole derivatives is the creation of heterostructures that confine charge carriers within the emissive layer. By selecting an ETM like this compound with a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level, a high energy barrier for holes can be established at the interface between the emissive layer and the electron transport layer. This functions as a hole-blocking layer, preventing holes from passing through to the ETL without recombining with electrons, thereby increasing the probability of exciton (B1674681) formation in the desired region. researchgate.net

Furthermore, inserting an ultra-thin buffer layer of an oxadiazole derivative, such as 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), between the hole-injecting and hole-transporting layers has been shown to improve electroluminescent efficiency by as much as 48%. acs.orgdoi.org This improvement is attributed to a more balanced injection of charge carriers into the active layer. acs.org

Approaches for Addressing Material Stability and Crystallization Issues in OLEDs

The long-term operational stability of OLEDs is a critical factor for commercial viability. A significant failure mechanism for devices using small molecule materials is morphological instability, particularly crystallization of the thin organic films over time and under thermal stress. This crystallization can create grain boundaries that impede charge transport and act as non-radiative recombination centers, leading to device degradation and failure.

Materials like this compound possess a relatively rigid structure with bulky terminal groups. The non-planar arrangement of the naphthyl groups relative to the central oxadiazole ring can inhibit the close packing required for rapid crystallization, thus promoting the formation of stable amorphous films. The melting point for this compound is reported to be in the range of 175-178 °C, indicating good thermal stability. sigmaaldrich.com

To further enhance morphological stability, several strategies are employed:

Dimerization: Synthesizing dimeric or oligomeric versions of oxadiazole molecules can significantly increase the glass transition temperature (Tg), which is the temperature at which the amorphous solid transitions to a rubbery state. A higher Tg is indicative of greater morphological stability. acs.org

Polymer Blending: Blending the small molecule ETM with a high-molecular-weight polymer, such as poly(methyl methacrylate) (PMMA), can physically separate the ETM molecules and hinder the formation of crystalline domains. However, care must be taken to avoid phase separation between the small molecule and the polymer host. acs.org

Molecular Design: Incorporating bulky, three-dimensional groups like triphenylsilyl into the oxadiazole structure can disrupt π-π stacking, leading to materials with high morphological stability and high triplet energy. nih.gov

Role as Host Material in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

In Phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the emissive layer typically consists of a host material doped with a phosphorescent guest emitter. The host material plays a critical role beyond just forming the film; it must facilitate charge transport and efficiently transfer its excitation energy to the guest dopant.

Oxadiazole derivatives are investigated as host materials, often in bipolar configurations where an electron-transporting oxadiazole unit is combined with a hole-transporting unit (like carbazole). researchgate.networktribe.comnih.gov For a material to be an effective host for a phosphorescent emitter, it must have a triplet energy level (ET) that is higher than that of the dopant. This ensures that energy is transferred from the host to the guest and prevents back-transfer, which would quench the phosphorescence.

For instance, bipolar host materials incorporating oxadiazole and carbazole (B46965) moieties have been developed for blue and green PHOLEDs. worktribe.comnih.gov A device using a host with a high triplet energy of 2.77 eV achieved a maximum external quantum efficiency (EQE) of 20.8% for a blue emitter and 16.4% for a green emitter, demonstrating the importance of balanced charge transport and a high triplet energy level in the host material. worktribe.comnih.gov While specific data for this compound as a host is not prevalent, its inherent electron transport properties and high energy gap make its derivatives promising candidates for this role.

Table 1: Performance of PHOLEDs with Oxadiazole-based Host Materials

| Host Material | Dopant Emitter | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|---|

| PyOxd-mCz | FIrpic | 39.7 | 20.8 | Blue | worktribe.comnih.gov |

| PyOxd-mCz | Ir(ppy)3 | 55.2 | 16.4 | Green | worktribe.comnih.gov |

| NONP | Ir(bt)2(acac) | 43.2 | - | Yellow | researchgate.net |

| NONM | Ir(bt)2(acac) | 44.4 | - | Yellow | researchgate.net |

Impact of Exciplex Formation on Electroluminescence Quantum Yield

An exciplex, or excited-state complex, is formed at the interface between an electron-donating material and an electron-accepting material. frontiersin.org In OLEDs, this typically occurs at the hole-transporting layer (HTL)/electron-transporting layer (ETL) interface. While once considered detrimental, exciplex emission is now harnessed to improve device efficiency. nih.gov

The formation of an exciplex between a donor-type HTL and an acceptor-type ETL, such as this compound, can create a new, lower-energy emission pathway. A key feature of many exciplex-forming systems is a very small energy gap between their singlet and triplet excited states (ΔEST). nih.gov This small gap allows for efficient reverse intersystem crossing (RISC), a process where triplet excitons (which are non-emissive in fluorescent materials) can be converted into emissive singlet excitons. This process, known as Thermally Activated Delayed Fluorescence (TADF), provides a mechanism to harvest triplet excitons, significantly boosting the theoretical maximum internal quantum efficiency beyond the 25% limit of conventional fluorescence. nih.gov

The use of exciplex-forming co-hosts has led to blue PHOLEDs with an EQE as high as 24% and a low turn-on voltage. nih.gov This demonstrates that by carefully selecting the HTL and ETL materials, the resulting exciplex can be used to enhance light output and reduce the operating voltage of the device.

Optimization of Electroluminescent Cell Structures Incorporating this compound

A typical multilayer OLED structure is as follows:

Anode: Indium Tin Oxide (ITO)

Hole Injection Layer (HIL): e.g., 4,4′,4″-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA) nih.gov

Hole Transport Layer (HTL): e.g., N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) nih.gov

Emissive Layer (EML): A host material doped with a fluorescent or phosphorescent emitter.

Electron Transport Layer (ETL): e.g., this compound or Tris(8-hydroxyquinolinato)aluminium (Alq₃) nih.gov

Electron Injection Layer (EIL): e.g., Lithium Fluoride (B91410) (LiF) nih.gov

Cathode: Aluminum (Al) nih.gov

Optimization involves adjusting the thickness of each organic layer. For example, the thickness of the ETL affects the driving voltage and the recombination zone's position. A thicker ETL can improve hole blocking but may increase the operating voltage. Conversely, a thinner layer might lead to exciton quenching at the cathode. By systematically varying the layer thicknesses, the optical microcavity effects can be fine-tuned to maximize light outcoupling at the desired wavelength, and the electron-hole balance in the EML can be perfected, leading to maximum quantum efficiency. acs.org

Integration with Bipolar Polymer Hosts for Enhanced Device Performance

In the architecture of modern OLEDs, host materials play a pivotal role in facilitating efficient energy transfer to the emissive dopants. Bipolar host materials, which possess the ability to transport both electrons and holes, are particularly sought after for achieving balanced charge injection and transport, leading to improved device efficiency and longevity.

While specific research detailing the integration of this compound with bipolar polymer hosts is not extensively documented in publicly available literature, its established role as an electron transporter suggests its potential utility in such systems. In a bipolar host matrix, this oxadiazole derivative could function as an n-type component, complementing a p-type (hole-transporting) polymer. This combination would create a balanced charge transport environment within the emissive layer of an OLED, potentially leading to higher recombination efficiency of charge carriers and, consequently, enhanced light emission. The bulky naphthyl groups could also contribute to improved morphological stability of the polymer blend films, preventing phase separation and ensuring uniform device performance.

Laser Dyes and Active Media Components

The photophysical properties of a molecule, such as its ability to absorb and emit light efficiently, are paramount for its application as a laser dye. These dyes are used as the gain medium in dye lasers, where they are optically pumped to produce a population inversion, leading to stimulated emission and laser action.

High Photoluminescence Quantum Efficiency in Laser Dye Applications

The rigid structure of the oxadiazole ring and the extended π-conjugation provided by the naphthyl substituents are expected to favor radiative decay processes over non-radiative ones, which would result in a high PLQY. The bulky nature of the naphthyl groups can also restrict intermolecular interactions that often lead to luminescence quenching. Further experimental investigation is required to quantify the PLQY of this specific compound and to evaluate its performance as a laser dye, including its tuning range, photostability, and gain characteristics.

Scintillator Applications

Scintillators are materials that emit light upon exposure to ionizing radiation. They are fundamental components in radiation detection and measurement systems used in various fields, including medical imaging, high-energy physics, and security screening.

Performance as Luminescent Additives in Plastic Scintillators

Although specific performance data for this compound as a luminescent additive in plastic scintillators is not well-documented, related diaryloxadiazole derivatives have been investigated for this purpose. These studies indicate that the high fluorescence efficiency and good solubility in polymer matrices make oxadiazoles (B1248032) promising candidates. The naphthyl substitution in this compound could enhance its compatibility with aromatic polymer hosts like polystyrene and improve the energy transfer efficiency from the host to the dopant.

Correlation of Scintillation Efficiency with Optical Properties and Luminescence Yield

The scintillation efficiency of a plastic scintillator is directly linked to the optical properties and luminescence yield of the incorporated fluorescent additives. A high luminescence quantum yield of the dopant is essential for a high light output from the scintillator. Furthermore, the spectral overlap between the emission of the polymer host and the absorption of the primary dopant, as well as the overlap between the emission of the primary dopant and the absorption of a secondary dopant (if used), are critical for efficient energy transfer.

For this compound, its absorption and emission spectra would need to be well-matched with the emission of the plastic matrix to ensure efficient energy capture. The decay time of its fluorescence is another important parameter, as it influences the timing properties of the detector. Faster decay times are generally preferred for applications requiring high count rates. While detailed experimental data is needed, the inherent photophysical properties of the diaryloxadiazole core suggest that this compound could contribute to a high scintillation light yield.

Other Optoelectronic and Functional Material Applications

Beyond the specific applications discussed, the favorable electronic and photophysical properties of this compound open up possibilities for its use in other areas of optoelectronics and functional materials. Its electron-accepting nature makes it a potential candidate for use in organic field-effect transistors (OFETs) as an n-channel material. Furthermore, its high thermal and chemical stability, a common trait of oxadiazole derivatives, could be advantageous in creating robust electronic devices. The compound could also be explored as a component in two-photon absorption materials for applications in 3D microfabrication and bio-imaging, given that similar oxadiazole-based structures have shown promise in this area. Further research into the diverse properties of this compound is warranted to unlock its full potential in the development of next-generation organic electronic and photonic devices.

Optical Brighteners

Optical brighteners, also known as fluorescent whitening agents, are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region. wikipedia.org This fluorescence results in a whitening effect, making materials appear less yellow and brighter. wikipedia.org The 1,3,4-oxadiazole core is a key structural feature in some optical brighteners. mdpi.comnih.gov

Derivatives of 1,3,4-oxadiazole containing naphthyl groups are among the types of compounds that have been identified for their potential use as optical brighteners for various organic materials. google.com The extended π-conjugation system provided by the naphthyl and oxadiazole rings in this compound allows for the absorption of UV light and subsequent emission in the blue part of the visible spectrum, a fundamental requirement for an optical brightening agent.

Table 1: General Properties of Optical Brighteners

| Property | Description |

|---|---|

| Absorption Spectrum | Typically absorb light in the 340-370 nm range (UV-A and violet). wikipedia.org |

| Emission Spectrum | Re-emit light in the 420-470 nm range (blue). wikipedia.org |

| Mechanism | Fluorescence. wikipedia.org |

| Effect | Compensates for the natural yellow/orange tint of materials, making them appear whiter and brighter. wikipedia.org |

Photostabilizers for Polymeric Systems

The degradation of polymers upon exposure to ultraviolet radiation is a significant issue that can be mitigated by the incorporation of photostabilizers. Compounds containing the 1,3,4-oxadiazole ring have been investigated as effective additives for the photostabilization of polymers like polystyrene. nih.gov The mechanism of stabilization involves the absorption of harmful UV radiation and the dissipation of this energy as harmless heat. nih.gov

The 1,3,4-oxadiazole ring within the stabilizer molecule plays a crucial role in this process by acting as a UV absorber. nih.gov Additionally, some derivatives can also function as radical scavengers, further protecting the polymer from degradation pathways. nih.gov The inherent stability of the this compound structure makes it a candidate for enhancing the durability and lifespan of polymeric materials exposed to light.

Table 2: Mechanisms of Photostabilization by Oxadiazole Derivatives

| Mechanism | Description |

|---|---|

| UV Absorption | The oxadiazole ring absorbs incident UV radiation, preventing it from reaching the polymer matrix. nih.gov |

| Energy Dissipation | The absorbed energy is dissipated as heat, a less damaging form of energy. nih.gov |

| Radical Scavenging | Certain functional groups on the oxadiazole derivative can trap free radicals formed during photodegradation. nih.gov |

Development as Organic Semiconductor Materials

This compound is recognized as a valuable organic electronic material. sigmaaldrich.com It is particularly useful as an electron transporter in the fabrication of organic light-emitting diodes (OLEDs). sigmaaldrich.com The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates the transport of electrons, a critical function in the operation of multi-layered OLED devices.

The performance of OLEDs is highly dependent on the properties of the materials used in their various layers, including the electron transport layer (ETL). nih.gov The ability of this compound to effectively transport electrons helps to ensure a balanced charge injection and recombination within the emissive layer, leading to efficient light generation. sigmaaldrich.comnih.gov The development of stable and efficient electron-transporting materials like this is a key area of research in advancing OLED technology. nih.gov

Table 3: Properties of this compound Relevant to OLEDs

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 905-62-4 | sigmaaldrich.comcalpaclab.com |

| Molecular Formula | C22H14N2O | sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 322.36 g/mol | sigmaaldrich.comcalpaclab.com |

| Purity | ≥99% | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 175-178 °C | sigmaaldrich.com |

| Application | Electron transporter in OLEDs | sigmaaldrich.com |

Incorporation into Thermal Insulation Polymers

Aromatic polyoxadiazoles are a class of heterocyclic polymers known for their exceptional thermal and hydrolytic stability. researchgate.net The incorporation of the 1,3,4-oxadiazole ring into the main chain of a polymer results in materials with high glass transition temperatures and excellent thermal resistance. researchgate.net For instance, certain aromatic poly(1,3,4-oxadiazole)s exhibit good thermal resistance in a nitrogen atmosphere at temperatures up to 440°C. researchgate.net

Table 4: Thermal Properties of Aromatic Poly(1,3,4-oxadiazole)s

| Property | Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 190–295°C researchgate.net |

| Thermal Resistance (in Nitrogen) | Up to 440°C researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole. These methods provide a detailed picture of the molecule's frontier molecular orbitals, which are crucial for determining its optoelectronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its potential use in electronic devices. imist.maajchem-a.com

For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is often localized on the electron-deficient oxadiazole ring and adjacent aromatic systems. ajchem-a.com In this compound, the bulky naphthyl groups significantly influence the electronic properties. Calculations for related 2,5-disubstituted-1,3,4-oxadiazoles have shown that the nature of the substituent profoundly affects the HOMO and LUMO energy levels. nih.govscispace.com For instance, increasing the electron-donating ability of the substituents generally raises the HOMO energy level. scispace.com

Computational studies on similar aromatic oxadiazole compounds provide reference points for the expected energy levels. For example, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated HOMO and LUMO energies of -6.57 eV and -2.09 eV, respectively, resulting in an energy gap of 4.48 eV. ajchem-a.com Another study on naphthalene (B1677914) trimers linked by oxadiazole spacers reported HOMO levels around -5.94 eV and LUMO levels that resulted in an energy gap of approximately 4.02 eV, highlighting how conjugation impacts these values.

Table 1: Representative Calculated HOMO/LUMO Energies for Related Oxadiazole Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) |

| Naphthalene Trimer (Compound 4) | -5.94 | -1.92 | 4.02 | MO Calculation |

| Naphthalene Trimer (Compound 5) | -5.77 | -2.10 | 3.67 | MO Calculation |

This table is interactive. Click on the headers to sort the data.

These theoretical values are crucial for predicting the molecule's behavior in optoelectronic applications, such as its potential as an electron-transporting or light-emitting material in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the absorption and emission spectra of molecules. semanticscholar.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can simulate UV-Visible absorption spectra, providing insights into the wavelengths of light the molecule will absorb.

For conjugated systems like this compound, the primary electronic transitions are typically π-π* transitions. The calculations can identify the specific orbitals involved in these transitions. For instance, the lowest energy absorption often corresponds to the transition from the HOMO to the LUMO. Theoretical studies on related oxadiazoles (B1248032) confirm that the absorption maxima are influenced by the extent of π-conjugation. In one study, a red-shift in the absorption maximum was observed when going from a single di-2-naphthyloxadiazole unit to a crosslinked dimer, indicating increased conjugation which was supported by MO calculations.

Computational methods can also predict fluorescence properties. The quantum yield of fluorescence, a measure of the efficiency of the emission process, has been calculated for similar compounds. For example, 2,5-di-2-naphthyl-1,3,4-oxadiazole was reported to have a quantum yield of 0.85. These predictions are vital for designing new molecules for applications in fluorescent probes and light-emitting devices.